1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a sulfonyl group, a thiophene ring, and an imidazoquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazoquinoxaline core: This can be achieved through the condensation of appropriate diamines with dicarbonyl compounds under acidic conditions.
Introduction of the sulfonyl group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the thiophene ring: This step involves the use of thiophene derivatives and coupling reactions, such as Suzuki-Miyaura coupling, to introduce the thiophene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as Tipepidine and Tioconazole, which have various therapeutic applications.
Imidazoquinoxaline derivatives: Compounds with similar core structures, which are studied for their diverse biological activities.
Uniqueness
1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline stands out due to its unique combination of structural elements, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-15-9-10-18(12-16(15)2)30(27,28)26-14-25(13-17-6-5-11-29-17)21-22(26)24-20-8-4-3-7-19(20)23-21/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPNZYBRIWNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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